molecular formula C25H25N3O4S B3300341 2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901233-37-2

2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B3300341
CAS No.: 901233-37-2
M. Wt: 463.6 g/mol
InChI Key: GKZPFVJKHFCUJN-UHFFFAOYSA-N
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Description

2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the phenyl and ethoxy-methoxy groups. The final steps involve the formation of the sulfanyl linkage and the attachment of the furan ring. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with specific enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, 2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, its interaction with certain enzymes may inhibit their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine
  • N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, 2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-31-20-12-11-18(14-21(20)30-2)24-27-23(17-8-5-4-6-9-17)25(28-24)33-16-22(29)26-15-19-10-7-13-32-19/h4-14H,3,15-16H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZPFVJKHFCUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[2-(4-ethoxy-3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

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